molecular formula C10H11ClO3 B8673215 Methyl 2-(2-chloroethoxy)benzoate

Methyl 2-(2-chloroethoxy)benzoate

Cat. No.: B8673215
M. Wt: 214.64 g/mol
InChI Key: GCCYBNZBCGRHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-chloroethoxy)benzoate is an organic compound characterized by a benzoate ester backbone substituted with a 2-chloroethoxy group at the ortho position. Its molecular structure combines the reactivity of an ester group with the steric and electronic effects of the chloroethoxy substituent.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

methyl 2-(2-chloroethoxy)benzoate

InChI

InChI=1S/C10H11ClO3/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,6-7H2,1H3

InChI Key

GCCYBNZBCGRHRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OCCCl

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Effects : The chloroethoxy group in this compound enhances electrophilicity, making it more reactive in nucleophilic substitution than methoxy or unsubstituted analogs. This property is critical in agrochemical design .
  • Biological Specificity : Structural analogs with sulfonylurea or triazine groups (e.g., DPX-L5300) show targeted herbicidal activity, whereas this compound may require additional functionalization for similar efficacy .
  • Synthetic Flexibility: The compound’s ester backbone allows modular derivatization, as seen in the synthesis of quinoline-piperazine hybrids (e.g., C1–C7 in ), though these are more pharmacologically oriented .

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